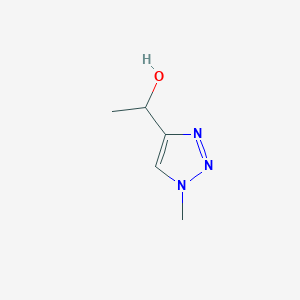

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Descripción

Discovery and Development of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

The development of this compound emerged from the broader context of triazole chemistry advancement that gained significant momentum in the early 21st century. The compound's synthesis and characterization represent a convergence of several key developments in heterocyclic chemistry, particularly the refinement of azide-alkyne cycloaddition methodologies that revolutionized 1,2,3-triazole synthesis. The molecular formula C₅H₉N₃O and molecular weight of 127.14 grams per mole position this compound within a specific subset of triazole derivatives that incorporate both methylation and hydroxyl functionalization.

The structural elucidation of this compound reveals a sophisticated molecular architecture where the 1,2,3-triazole core maintains its characteristic five-membered ring containing three nitrogen atoms and two carbon atoms, consistent with the general triazole formula C₂H₃N₃. The specific positioning of the methyl group at the N1 position and the ethan-1-ol substituent at the C4 position creates a unique chemical environment that distinguishes this compound from other triazole derivatives. Recent synthetic approaches have demonstrated that such compounds can be efficiently prepared through copper-catalyzed azide-alkyne cycloaddition reactions, which provide excellent regioselectivity and functional group tolerance.

The development timeline of this compound reflects the broader evolution of triazole chemistry, where initial discoveries in the mid-20th century laid the groundwork for the sophisticated synthetic methodologies now employed. Contemporary research has shown that triazole derivatives, including compounds structurally similar to this compound, can be synthesized using various metal-catalyzed approaches, with copper-based catalysts showing particular effectiveness in achieving desired regioselectivity. The compound's structural features, including the InChI identifier KHLJOFMIDILHNE-UHFFFAOYSA-N and SMILES notation CC(C1=CN(N=N1)C)O, provide precise molecular descriptors that facilitate computational studies and database searches.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual molecular properties to encompass broader principles of heterocyclic design and functionality. Heterocyclic compounds, defined as organic compounds containing at least one ring system with at least one non-carbon atom such as nitrogen, oxygen, or sulfur, represent a major class of organic molecules with diverse applications. Within this context, triazoles occupy a particularly important position due to their exceptional stability, synthetic accessibility, and capacity for diverse chemical modifications.

The compound exemplifies the principles of modern heterocyclic chemistry where structural modifications can dramatically influence molecular properties and potential applications. The presence of the 1,2,3-triazole core provides inherent stability and resistance to metabolic degradation, while the methyl substitution at the N1 position and the ethanol group at the C4 position introduce specific steric and electronic effects. These structural features enable the compound to participate in various non-covalent interactions, including hydrogen bonding through the hydroxyl group and π-π stacking interactions through the aromatic triazole ring.

Recent advances in heterocyclic chemistry have highlighted the importance of triazole-containing compounds as versatile building blocks for more complex molecular architectures. The ability of triazoles to act as bioisosteres for various functional groups, including amides, esters, and carboxylic acids, makes compounds like this compound valuable scaffolds for medicinal chemistry applications. The six π electrons available in the triazole ring system, which are delocalized to generate aromatic character, contribute to the compound's stability and unique chemical properties.

The integration of this compound within broader heterocyclic chemistry research reflects ongoing efforts to develop new synthetic methodologies and explore novel applications. Contemporary research has demonstrated that triazole derivatives can be efficiently incorporated into larger molecular frameworks through various coupling reactions, enabling the construction of complex heterocyclic systems with tailored properties. The compound's ability to undergo further derivatization while maintaining core structural integrity makes it a valuable intermediate for synthetic chemists working on diverse projects ranging from materials science to pharmaceutical development.

Position within Triazole Chemistry Research

The position of this compound within contemporary triazole chemistry research reflects both the historical evolution of the field and current research directions. Triazole chemistry has experienced remarkable growth since the development of efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction that enables reliable access to 1,4-disubstituted 1,2,3-triazoles. This compound represents a specific architectural variant that incorporates both N-methylation and alcohol functionality, positioning it at the intersection of several important research themes.

Current research trends in triazole chemistry emphasize the development of new synthetic platforms that enable efficient access to diverse triazole derivatives with specific substitution patterns. The synthetic accessibility of this compound through established methodologies makes it an attractive target for researchers exploring structure-activity relationships within triazole-containing compounds. Recent developments have shown that such compounds can be prepared using various catalytic systems, including copper, ruthenium, and nickel-based catalysts, each offering distinct advantages in terms of regioselectivity and reaction conditions.

The compound's structural features align with current research interests in developing triazole derivatives with enhanced solubility and bioavailability properties. The incorporation of the ethanol group provides a hydrophilic element that can improve water solubility while maintaining the core triazole pharmacophore. This structural combination has proven valuable in medicinal chemistry applications where balanced physicochemical properties are essential for biological activity. Recent studies have demonstrated that similar triazole derivatives can exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The research landscape surrounding compounds like this compound continues to evolve with advances in synthetic methodology and computational chemistry. Recent publications have highlighted the versatility of triazole scaffolds in various applications, from coordination chemistry to materials science. The compound's ability to participate in multiple types of chemical interactions, including coordination to metal centers and hydrogen bonding networks, makes it relevant to diverse research areas within contemporary chemistry.

Propiedades

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5-3-8(2)7-6-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJOFMIDILHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022093-96-4 | |

| Record name | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and stabilizing them in catalytic processes. For example, it has been shown to stabilize copper(I) ions, enhancing their catalytic effect in azide-acetylene cycloaddition reactions. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by disrupting tubulin polymerization. This disruption leads to cell cycle arrest and subsequent cell death. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can exhibit beneficial effects, such as anti-cancer activity, by inducing apoptosis in tumor cells. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, altering cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific organelles or regions within the cell. The distribution of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with cytoskeletal proteins, or to the nucleus, where it can modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, also known as a derivative of the triazole class, has garnered attention for its potential biological activities. This compound features a triazole ring that is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The molecular formula for this compound is CHNO, with a molecular weight of approximately 127.14 g/mol .

The structure of this compound can be represented by the following SMILES notation: CC(C1=CN(N=N1)C)O and its InChIKey is KHLJOFMIDILHNE-UHFFFAOYSA-N . The compound exhibits various physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar triazole structures exhibit activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-chloro-1-(1-methyltriazol-4-yl)ethanone | Escherichia coli | 16 µg/mL |

| Triazole derivative X | Candida albicans | 8 µg/mL |

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings suggested that the introduction of specific substituents on the triazole ring significantly enhanced the antimicrobial potency against both Gram-positive and Gram-negative bacteria .

In another study focused on tuberculosis treatment, triazole-based compounds were designed to inhibit DprE1 (Decaprenyl-phosphoryl-beta-D-ribofuranose oxidase), an essential enzyme in the mycobacterial cell wall biosynthesis. Compounds similar to 1-(1-methyltriazol-4-yl)ethanone exhibited promising IC50 values in inhibiting DprE1 activity .

The mechanism by which triazole compounds exert their biological effects often involves the disruption of microbial cell membrane integrity or interference with essential metabolic pathways. For instance, triazoles are known to inhibit ergosterol biosynthesis in fungi, leading to increased membrane permeability and cell death .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has shown potential as a pharmaceutical agent due to its structural characteristics that contribute to biological activity. Its applications include:

- Antimicrobial Activity: Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been synthesized and tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .

- Antifungal Properties: The triazole group is widely recognized for its antifungal efficacy. Studies have shown that derivatives can effectively target fungal infections, making them suitable candidates for antifungal drug development .

Agricultural Chemistry

The compound's ability to interact with biological systems positions it as a potential agrochemical. Its applications in agriculture include:

- Fungicides: Triazole compounds are commonly used as fungicides due to their ability to inhibit fungal growth. The incorporation of this compound into formulations may enhance the efficacy of existing agricultural products .

Material Science

The unique chemical structure of this compound allows for applications in material science:

- Polymer Chemistry: The compound can serve as a monomer or cross-linking agent in the synthesis of polymers. Its ability to form stable bonds can improve the mechanical properties and durability of polymeric materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that compounds structurally related to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating bacterial infections .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing triazole derivatives were tested against common fungal pathogens affecting crops. Results demonstrated a reduction in disease incidence and severity when treated with compounds based on the triazole structure, showcasing the potential of this compound as an effective fungicide .

Comparación Con Compuestos Similares

Structural Isomers and Positional Variants

- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: A positional isomer with the hydroxyl group on the ethanol’s second carbon. This minor structural difference may alter solubility and hydrogen-bonding interactions compared to the target compound .

- (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol: Substitutes the N1-methyl group with ethyl and places the hydroxyl on a methanol side chain.

Functional Group Derivatives

- 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one : Replaces the hydroxyl with a ketone group, enhancing electrophilicity and altering reactivity in nucleophilic additions. The phenyl substituent at N1 may improve π-π stacking in biological targets .

- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime : Features a nitro group at the aryl substituent and an oxime moiety, which can act as a chelating agent or improve binding to metal-containing enzymes .

Aromatic Substitution Variants

Reactivity Trends

- The hydroxyl group in the target compound enables esterification or etherification, while triazole rings participate in click chemistry or metal coordination .

- Ketone derivatives (e.g., ) undergo nucleophilic additions, whereas oximes () are precursors for heterocycle formation.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | 127.14 | Not reported | -OH, triazole | High polarity, H-bond donor/acceptor |

| 1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 231.26 | 217–219 | -C=O, -OCH₃ | Enhanced solubility, UV activity |

| (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | 127.14 | Not reported | -OH, triazole | Increased hydrophobicity |

| 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one | 187.20 | Not reported | -C=O, -Ph | Electrophilic, π-π stacking capability |

Data sourced from

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves:

- Construction or availability of the 1,2,3-triazole core.

- Selective N-methylation at the N-1 position of the triazole ring.

- Introduction of the ethan-1-ol substituent at the 4-position of the triazole ring.

The preparation routes often rely on nucleophilic substitution, lithiation/carboxylation sequences, and reduction or functional group transformation steps.

Detailed Preparation Methodologies

Lithiation and Carboxylation Route (Adapted from Related Triazole Synthesis)

- For related triazoles (1,2,4-triazoles), lithiation at the 5-position followed by reaction with carbon dioxide introduces a carboxylic acid group, which can be further transformed into esters or alcohols.

- Although this exact route is described for 1,2,4-triazoles, similar lithiation strategies can be adapted for 1,2,3-triazoles to introduce substituents at specific ring positions.

- Protection/deprotection steps (e.g., using trimethylsilyl groups) may be employed to control regioselectivity during lithiation and subsequent functionalization.

Representative Preparation Procedure (Literature-Informed)

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. N-Methylation | 1,2,3-Triazole, potassium hydroxide, ethanol, chloromethane, reflux | Methylate N-1 position | 1-methyl-1H-1,2,3-triazole |

| 2. Introduction of ethanone group | Reaction with acetylating agent or via CuAAC of propargyl derivatives | Attach ethanone substituent at 4-position | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one |

| 3. Reduction | Sodium borohydride in ethanol or catalytic hydrogenation | Reduce ketone to alcohol | This compound |

Research Findings and Yields

- In a study synthesizing related 1,2,3-triazole derivatives, condensation of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol under reflux for 5 hours gave oxime derivatives in 86% yield, demonstrating the efficiency of transformations at the ethanone position.

- Although this example involves oxime formation, it suggests that the ethanone precursor is accessible and reactive, supporting the feasibility of reduction to the ethan-1-ol.

- N-methylation methods for related triazoles, such as 1,2,4-triazoles, have been optimized to avoid isomerization and improve yield (up to 52% or higher with improved protocols).

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | N-Methylation | 1,2,3-Triazole, KOH, EtOH, chloromethane, reflux | Avoid isomerization by controlled addition | Moderate to good yield |

| 2 | Functionalization at 4-position | Acetylation or CuAAC with propargyl derivatives | Introduces ethanone group | Efficient, reported in literature |

| 3 | Reduction | NaBH4 in EtOH or catalytic hydrogenation | Converts ketone to ethan-1-ol | High yield expected |

Notes on Optimization and Challenges

- Selectivity in N-methylation is critical to avoid formation of N-2 methylated isomers or quaternized products.

- The lithiation/carboxylation approach used in 1,2,4-triazoles offers a potential route for regioselective functionalization but requires careful control of reaction conditions and protecting groups.

- The ethanone intermediate is a versatile precursor, allowing further modifications such as oxime formation or reduction to alcohols, broadening the scope of derivatives accessible from this scaffold.

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging propargyl alcohol derivatives and methyl-substituted azides. For example:

- Iron-catalyzed Markovnikov addition : describes a method using iron(II) phthalocyanine (FePC) to catalyze alkyne hydration, producing secondary alcohols with high regioselectivity. Reaction conditions include ethanol solvent, room temperature, and 6–24-hour stirring, yielding ~68% product after flash chromatography .

- Triazole functionalization : Intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (from ) is synthesized via CuAAC, followed by alkylation or phosphorylation. THF/TEA mixtures are used for phosphonate derivatization .

Optimization involves adjusting catalyst loading (e.g., 0.25 mol% FePC), solvent polarity, and reaction time, monitored via TLC or GC analysis .

(Advanced) How can researchers resolve contradictions in regioselectivity when synthesizing triazole alcohols via transition-metal catalysis?

Answer:

Discrepancies in regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) arise from catalyst choice and substrate electronic effects. Key strategies include:

- Catalyst tuning : Iron(II) phthalocyanine in favors Markovnikov products due to its tetrahedral coordination geometry, whereas other metals (e.g., Ru or Pd) may shift selectivity .

- Oxidative stability : Iron(II) catalysts can oxidize to Fe(III) under aerobic conditions, altering reactivity. Inert atmospheres or stabilizing ligands mitigate this .

- Computational modeling : Pairing experimental data with DFT calculations helps predict electronic influences on alkyne activation .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : and highlight characteristic signals, such as the triazole proton (δ ~7.4–7.6 ppm) and the methyl group (δ ~1.4 ppm). Ethanol-derived CH2 and OH protons are observed at δ ~4.7–5.0 ppm .

- GC-MS : Used to confirm purity and molecular ion peaks (e.g., m/z 189 for C10H11N3O derivatives) .

- Flash chromatography : Silica gel with gradients of dichloromethane/methanol (10:1) or ethyl acetate/hexanes isolates products (67–89% yields) .

(Advanced) How do crystallographic software packages like SHELXL enhance structural validation of triazole derivatives?

Answer:

SHELXL ( ) refines X-ray diffraction data by:

- Anisotropic displacement parameters : Modeling thermal motion of atoms for accurate bond-length/angle calculations (e.g., C-N triazole bonds ~1.31–1.35 Å) .

- Twinning correction : Critical for macromolecular or high-symmetry crystals, reducing false-positive noise .

- ORTEP visualization : Generates publication-quality ellipsoid diagrams (via WinGX) to highlight steric or electronic anomalies .

(Basic) What purity assessment protocols are recommended post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<2% threshold) .

- Melting point : Sharp ranges (e.g., 120–122°C) indicate crystallinity, though many triazole alcohols are oils .

- Elemental analysis : Validates C/H/N/O ratios (±0.3% deviation) .

(Advanced) What mechanistic insights explain catalytic inefficiency in iron-based systems for triazole alcohol synthesis?

Answer:

- Oxidative deactivation : Iron(II) catalysts (e.g., FePC) oxidize to Fe(III) under air, reducing activity. Inert conditions or reductants (e.g., ascorbic acid) restore efficiency .

- Substrate inhibition : Bulky triazole substituents sterically hinder alkyne coordination. Smaller ligands (e.g., PMe3) improve turnover .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may slow kinetics. Ethanol balances solubility and reactivity .

(Advanced) How can computational methods address discrepancies in reaction kinetics or regioselectivity?

Answer:

- DFT simulations : Map energy profiles for alkyne hydration pathways, identifying transition states that favor Markovnikov addition .

- Docking studies : Predict triazole interactions with biological targets (e.g., antimicrobial assays in ) to guide functionalization .

- Machine learning : Train models on reaction databases to optimize catalyst/substrate pairs for novel derivatives .

(Basic) What safety protocols are essential when handling triazole alcohols?

Answer:

- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure (triazoles can irritate mucous membranes) .

- Ventilation : Fume hoods mitigate inhalation risks during solvent evaporation (e.g., dichloromethane) .

- Waste disposal : Halogenated byproducts (e.g., from Appel reactions in ) require segregated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.